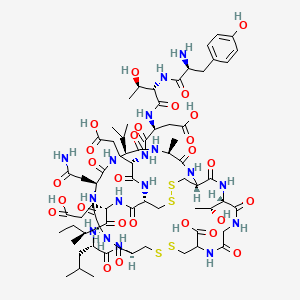

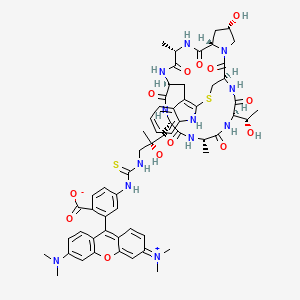

((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

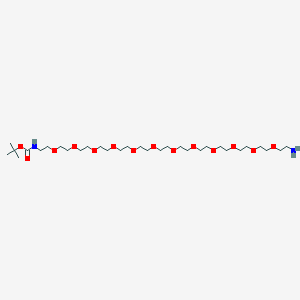

“(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is a fluorophore-labeled phalloidin . It is a compound that has been used in various scientific research and studies. It is not intended for therapeutic purposes and cannot be sold to patients .

Molecular Structure Analysis

The molecular formula of “(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is C60H70N12O13S2 . It has a molecular weight of 1231.40 . The IUPAC name for this compound is quite complex, indicating the complexity of its molecular structure .Physical And Chemical Properties Analysis

“(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” appears as a purple lyophilized powder . It is soluble in acetonitrile, DMSO, and water . It should be stored at -20°C .Applications De Recherche Scientifique

Cellular Cytoskeleton Imaging

Rhodamine phalloidin-TRITC is commonly used in imaging applications to selectively label F-actin . It binds F-actin with high selectivity, allowing high-contrast discrimination of actin staining .

Tissue Sectioning

This compound can be used to visualize and quantitate F-actin in tissue sections . It provides a clear and detailed view of the actin cytoskeleton in tissue sections .

Cell Culture Analysis

Rhodamine phalloidin-TRITC is used in cell cultures to study the organization and function of the actin cytoskeleton . It helps in understanding the role of actin in various cellular processes .

Cell-free Experimental Samples

It can also be used in cell-free preparations to visualize and quantitate F-actin . This is particularly useful in studies where the cellular environment is controlled and manipulated .

Compatibility with Other Fluorescent Stains

Rhodamine phalloidin-TRITC staining is fully compatible with other fluorescent stains used in cellular analyses, including fluorescent proteins, Qdot nanocrystals, and Alexa Fluor conjugates including secondary antibodies . This allows for multi-color imaging and the study of multiple cellular components simultaneously .

Research and Development

Due to its high brightness and photostability, Rhodamine phalloidin-TRITC is widely used in research and development . It has been cited in over 19,000 publications, indicating its significant impact on scientific research .

Safety and Hazards

As per the available information, “(®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin” is not intended for therapeutic purposes and cannot be sold to patients . This suggests that it may have potential hazards or side effects, although specific safety information is not provided in the available resources.

Mécanisme D'action

Target of Action

Rhodamine phalloidin-TRITC, also known as (®-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin, primarily targets F-actin , a polymeric form of the protein actin . Actin is a crucial component of the cytoskeleton in all eukaryotic cells and plays a significant role in various cellular functions, including cell motility, structure, and integrity .

Mode of Action

Rhodamine phalloidin-TRITC binds to F-actin with high selectivity . The binding of Rhodamine phalloidin-TRITC to F-actin leads to the stabilization of actin filaments, which resist depolymerization and disassembly .

Biochemical Pathways

The interaction of Rhodamine phalloidin-TRITC with F-actin disrupts the dynamic equilibrium of actin’s polymerization and depolymerization . This disruption can affect various cellular processes that rely on actin remodeling, such as cell motility and division .

Result of Action

The binding of Rhodamine phalloidin-TRITC to F-actin results in the visualization of actin filaments due to the red-orange fluorescence provided by the TRITC component . This allows for high-contrast discrimination of actin staining, enabling researchers to study the organization and dynamics of the actin cytoskeleton in cells .

Action Environment

The action of Rhodamine phalloidin-TRITC is influenced by environmental factors such as pH. The compound is pH-sensitive, and at elevated pH, a key thioether bridge in the phalloidin molecule is cleaved, causing the compound to lose its affinity for actin . Therefore, the staining procedure with Rhodamine phalloidin-TRITC is typically performed at physiological pH .

Propriétés

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-4-[[(2R)-2-hydroxy-3-[(1S,14R,18S,20S,23S,28S,31S,34R)-18-hydroxy-34-[(1S)-1-hydroxyethyl]-23,31-dimethyl-15,21,24,26,29,32,35-heptaoxo-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-28-yl]-2-methylpropyl]carbamothioylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C60H70N12O13S2/c1-28-50(75)65-42-23-40-35-11-9-10-12-41(35)68-56(40)87-26-44(57(81)72-25-34(74)22-45(72)54(79)63-28)67-55(80)49(30(3)73)69-51(76)29(2)62-53(78)43(66-52(42)77)24-60(4,84)27-61-59(86)64-31-13-16-36(58(82)83)39(19-31)48-37-17-14-32(70(5)6)20-46(37)85-47-21-33(71(7)8)15-18-38(47)48/h9-21,28-30,34,42-45,49,68,73-74,84H,22-27H2,1-8H3,(H8-,61,62,63,64,65,66,67,69,75,76,77,78,79,80,82,83,86)/t28-,29-,30-,34-,42-,43-,44-,45-,49+,60+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDVPFYYTLFSBJ-IZZNSDNCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H]2CC3=C(NC4=CC=CC=C34)SC[C@@H](C(=O)N5C[C@H](C[C@H]5C(=O)N1)O)NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)C[C@](C)(CNC(=S)NC6=CC(=C(C=C6)C(=O)[O-])C7=C8C=CC(=[N+](C)C)C=C8OC9=C7C=CC(=C9)N(C)C)O)C)[C@H](C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H70N12O13S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1231.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

((R)-4-Hydroxy-4-methyl-Orn(TRITC)7)-Phalloidin | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![t-Butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylatehydrochloride](/img/structure/B6299508.png)

![2-(6-Azaspiro[2.5]octan-6-yl)aniline](/img/structure/B6299509.png)

![[3,3'-Bipyridine]-6,6'-dicarboxylic acid dihydrate](/img/structure/B6299514.png)

![Ethyl 3-[4-(trifluoromethyl)-2-pyridinyl]cyclobutanecarboxylate](/img/structure/B6299518.png)

![4-[(4-Butoxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B6299527.png)